molecular formula C26H27N3O4S2 B12021655 N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12021655
M. Wt: 509.6 g/mol
InChI Key: QBQCLKAVWIZJNV-FCQUAONHSA-N
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Description

N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including thiazolidinone, indole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety, and finally the acetamide group. Common reagents used in these steps include ethyl bromoacetate, thiourea, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide might include other thiazolidinone derivatives, indole-based compounds, and acetamide-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could translate into specific advantages in its applications, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H27N3O4S2/c1-4-33-13-7-12-28-25(32)23(35-26(28)34)22-18-8-5-6-9-20(18)29(24(22)31)15-21(30)27-19-14-16(2)10-11-17(19)3/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3,(H,27,30)/b23-22-

InChI Key

QBQCLKAVWIZJNV-FCQUAONHSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S

Origin of Product

United States

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